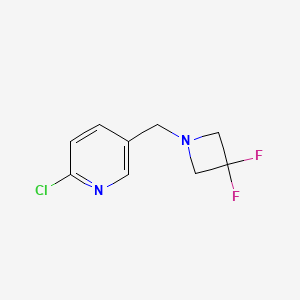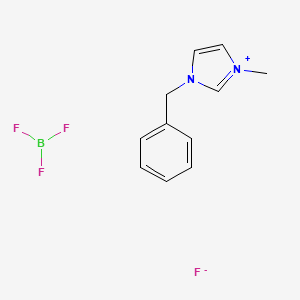![molecular formula C26H21BF2N4O2 B13715687 2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP 650/665 alkyne is a bright borondipyrromethene dye designed to fit the Cy5 channel of various instruments. This compound is characterized by its red-emitting properties and a terminal ethynyl group, which allows for easy conjugation with various azides using a copper-catalyzed click chemistry reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BDP 650/665 alkyne is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The terminal ethynyl group is introduced to facilitate conjugation with azides. The synthesis typically involves:
Formation of the borondipyrromethene core: This step involves the reaction of pyrrole with a boron-containing reagent under controlled conditions.
Introduction of the ethynyl group: The ethynyl group is introduced through a reaction with an appropriate alkyne reagent, often under copper-catalyzed conditions
Industrial Production Methods
Industrial production of BDP 650/665 alkyne follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions
BDP 650/665 alkyne undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal ethynyl group reacts with azides in a copper-catalyzed click chemistry reaction to form stable triazole rings
Substitution Reactions: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the conjugation of the ethynyl group with azides
Major Products Formed
Applications De Recherche Scientifique
BDP 650/665 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions
Biology: Employed in imaging techniques to label and track biological molecules and structures
Medicine: Utilized in diagnostic imaging and therapeutic applications
Industry: Applied in the development of fluorescent dyes and probes for industrial processes
Mécanisme D'action
BDP 650/665 alkyne exerts its effects through its fluorescent properties. The terminal ethynyl group allows for conjugation with azides, forming stable triazole rings that can be used to label and track molecules. The compound’s fluorescence is due to the borondipyrromethene core, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Comparaison Avec Des Composés Similaires
BDP 650/665 alkyne is unique due to its specific absorption and emission spectra, which are designed to fit the Cy5 channel. Similar compounds include:
BDP 650/665 azide: A similar borondipyrromethene dye with an azide group instead of an ethynyl group
BDP 650/665 DBCO: A derivative designed for copper-free click chemistry
BDP 650/665 maleimide: A thiol-reactive derivative for labeling thiol-containing molecules
BDP 650/665 alkyne stands out due to its high molar extinction coefficient, good emission quantum yield, and compatibility with the Cy5 channel .
Propriétés
Formule moléculaire |
C26H21BF2N4O2 |
|---|---|
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C26H21BF2N4O2/c1-2-15-31-26(34)18-35-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-25(24-4-3-16-30-24)33(22)27(28,29)32(20)21/h1,3-14,16-17,30H,15,18H2,(H,31,34)/b8-5+ |
Clé InChI |
DXXDUORJURCNIW-VMPITWQZSA-N |
SMILES isomérique |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
SMILES canonique |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
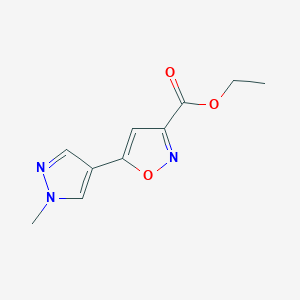
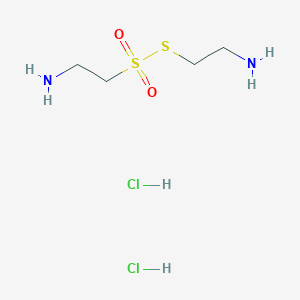
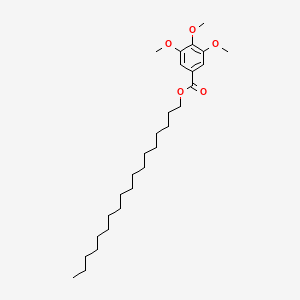

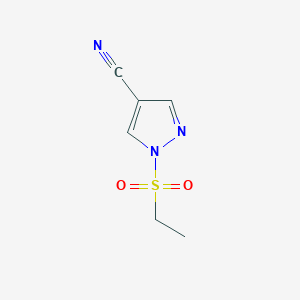
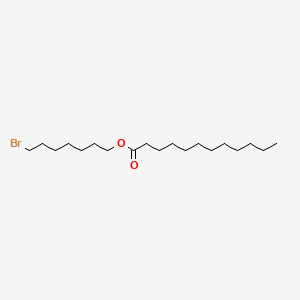
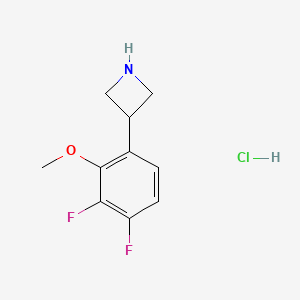
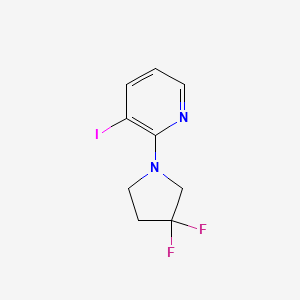
![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)
![(R)-N-[1-[Ethyl(propyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B13715666.png)

